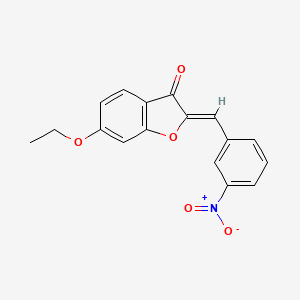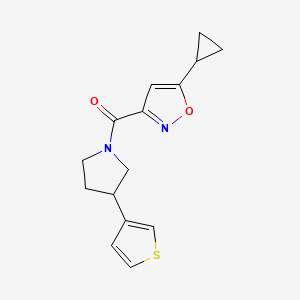
(5-Cyclopropylisoxazol-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Cyclopropylisoxazol-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Synthesis and Molecular Structure
One area of application involves the synthesis and structural analysis of heterocyclic compounds. For example, studies have detailed the synthesis and characterization of molecules with structural elements similar to "(5-Cyclopropylisoxazol-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone," demonstrating their relevance in exploring molecular architecture and chemical properties. These compounds often serve as key intermediates in the development of new materials or drugs due to their unique structural features and potential biological activities (Mabkhot, Al-Majid, & Kheder, 2010).
Biological Activities and Drug Design
Several studies focus on the biological activities of molecules containing isoxazole and pyrrolidine rings, indicating their potential in drug discovery. For instance, compounds featuring isoxazole and pyrrolidine motifs have been evaluated for their anticancer and antimicrobial activities. These studies suggest that modifications to the core structure can significantly impact their biological efficacy, highlighting the importance of such compounds in the development of new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Mechanistic Insights and Drug Metabolism
Research on the metabolism of isoxazole-containing compounds has provided insights into their bioactivation pathways. This includes studies on how such compounds are processed in human liver microsomes, revealing novel pathways that could influence the design of safer and more effective drugs. Understanding these metabolic processes is crucial for predicting potential drug interactions and toxicities, thereby guiding the optimization of therapeutic candidates (Yu et al., 2011).
Computational Studies and Docking Analyses
Computational studies, including molecular docking, have been employed to predict the interaction of these molecules with biological targets. Such analyses are instrumental in the rational design of drugs, allowing researchers to fine-tune molecular features for optimal efficacy and selectivity. Docking studies offer a glimpse into the potential mechanisms of action of these compounds, facilitating the identification of promising leads for further development (Shahana & Yardily, 2020).
properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(13-7-14(19-16-13)10-1-2-10)17-5-3-11(8-17)12-4-6-20-9-12/h4,6-7,9-11H,1-3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCABWOWXAVXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


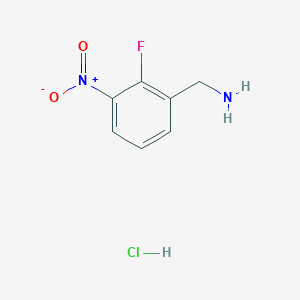
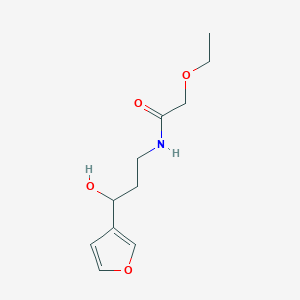
![3-(2-Chlorophenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2520507.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide](/img/structure/B2520511.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2520514.png)

![2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyran]-4-one](/img/structure/B2520516.png)
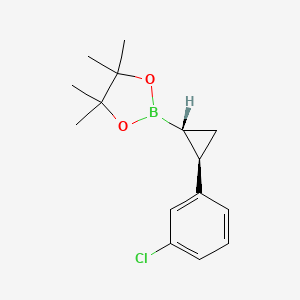
![Tert-butyl N-[[(2S,3S)-2-phenylpiperidin-3-yl]methyl]carbamate](/img/structure/B2520520.png)
![4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B2520521.png)
